molecular formula C20H22N4O3S B2480416 N-(4-methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105201-45-3

N-(4-methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2480416
CAS No.: 1105201-45-3
M. Wt: 398.48
InChI Key: CIIWAIZYRGYUSE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of novel compounds through the manipulation of related chemical structures. For instance, a study detailed the creation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds demonstrated significant COX-2 inhibitory activity, showcasing potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Several studies have synthesized derivatives with antimicrobial properties. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives were evaluated as potential antimicrobial agents against various bacterial and fungal strains, showing moderate to good activities (Jadhav, Raundal, Patil, & Bobade, 2017).

Cytotoxicity Studies

Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been conducted to assess their cytotoxic potential against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the ongoing search for new cancer treatments (Hassan, Hafez, & Osman, 2014).

Molecular Docking and EGFR Inhibitors

The study of benzimidazole derivatives bearing 1,2,4-triazole for their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking showed significant insights into their mechanism as EGFR inhibitors, offering a pathway for the development of cancer therapeutics (Karayel, 2021).

Antitubercular Activity

Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The study highlights the potential of certain structural modifications to enhance pharmacological activity against tuberculosis (Badiger & Khazi, 2013).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-16-8-6-14(7-9-16)12-21-20(25)24-10-2-4-15(13-24)18-22-23-19(27-18)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIWAIZYRGYUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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